Tiagabine was first synthesized in the 1990s and has since been utilized in clinical settings for managing epilepsy. The hydrochloride form enhances its solubility and stability. Tiagabine-d6 is synthesized for research purposes, particularly in pharmacokinetic studies and toxicology, where quantification of the parent compound is necessary.
Tiagabine-d6 hydrochloride belongs to the class of compounds known as gamma-aminobutyric acid (GABA) reuptake inhibitors. It functions by increasing GABA concentrations in the brain, which helps to reduce neuronal excitability and prevent seizures.
The synthesis of tiagabine hydrochloride involves several key steps:
A notable method described in patent literature involves:
Tiagabine has a molecular formula of with a molecular weight of approximately 250.37 g/mol. The deuterated form, Tiagabine-d6 hydrochloride, incorporates six deuterium atoms, altering its mass but not its chemical behavior significantly.
Tiagabine undergoes various chemical reactions during its synthesis and degradation:
Tiagabine acts primarily by inhibiting the reuptake of gamma-aminobutyric acid, enhancing GABAergic transmission. This mechanism involves:
Research indicates that this mechanism contributes to its effectiveness in managing epilepsy .
Relevant data regarding the physical properties can be crucial for formulation development in pharmaceutical applications .
Tiagabine-d6 hydrochloride is primarily utilized as:
The use of deuterated compounds like tiagabine-d6 enhances the accuracy and reliability of analytical results due to their distinct mass signatures .
Tiagabine-d6 HCl is a deuterium-labeled analog of the antiepileptic drug tiagabine hydrochloride. The compound features six deuterium atoms (d6) strategically incorporated at the methyl groups of both 3-methylthiophene rings. Specifically, each methyl substituent (–CH₃) is replaced by a –CD₃ group, resulting in two trideuteriomethyl units (–CD₃) at the 3-positions of the thiophene rings (Fig. 1). This isotopic labeling pattern is confirmed by the molecular formula C₂₀H₁₉D₆ClNO₂S₂ and the SMILES notation: Cl.[2H]C([2H])([2H])c1ccsc1C(=CCCN2CCC[C@H](C2)C(=O)O)c3sccc3C([2H])([2H])[2H]
[2] [3]. The deuteration does not alter the core pharmacophore but introduces distinct mass spectral properties, enabling precise tracking in metabolic and pharmacokinetic studies. Isotopic enrichment exceeds 98% atom D, ensuring minimal protium contamination [3] [4].
Table 1: Structural Identifiers of Tiagabine-d6 HCl
Identifier | Value |
---|---|
CAS Number | 1217808-68-8 |
Alternate CAS | 145821-59-6 (unlabelled parent compound) |
IUPAC Name | (3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid hydrochloride |
SMILES | Cl.[2H]C([2H])([2H])c1ccsc1C(=CCCN2CCCC@HC(=O)O)c3sccc3C([2H])([2H])[2H] |
InChI Key | YUKARLAABCGMCN-OUCKJYDLSA-N |
The molecular formula of Tiagabine-d6 HCl is C₂₀H₁₉D₆ClNO₂S₂ (molecular weight: 418.05 g/mol), as determined by high-resolution mass spectrometry [1] [3]. The compound retains the stereospecific configuration of the parent drug, with the chiral center at the C3 position of the piperidine ring adopting an exclusively (R)-enantiomeric form. This configuration is critical for binding to the GABA transporter GAT-1, the primary biological target. The stereochemical integrity is preserved during synthesis, as evidenced by the InChI descriptor t16-;/m1./s1
, confirming the (R)-configuration [2] [3]. The hydrochloride salt form enhances stability and solubility, with the chloride ion contributing 36.46 g/mol to the total molecular weight [5] [6].
Solubility Profile
Tiagabine-d6 HCl is soluble in polar solvents, including water, DMSO, and methanol [3]. This property facilitates its use in in vitro assays requiring aqueous or organic matrices. The solubility in water is attributed to the ionized hydrochloride salt and the polar carboxylic acid moiety within the piperidine ring.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5